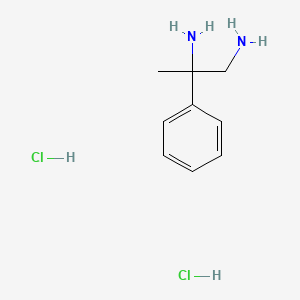

2-Phenylpropane-1,2-diamine dihydrochloride

Descripción

Propiedades

IUPAC Name |

2-phenylpropane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.2ClH/c1-9(11,7-10)8-5-3-2-4-6-8;;/h2-6H,7,10-11H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGIQUOWXVQHIQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1=CC=CC=C1)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Procedure:

-

Reaction Setup : 1-Phenyl-2-propanone is dissolved in methanol with ammonium acetate (1:2 molar ratio).

-

Reduction : NaBHCN is added slowly under nitrogen at room temperature.

-

Workup : The mixture is acidified with HCl, and unreacted ketone is removed via dichloromethane extraction.

-

Purification : The aqueous layer is basified (pH 12) and extracted with dichloromethane. The free base is isolated and converted to the dihydrochloride salt using HCl in isopropanol.

Yield : 1.90 g (≈50% yield) after recrystallization8.

High-Pressure Amination of 1,2-Dichloropropane

A high-pressure amination method (8–12 MPa) using 1,2-dichloropropane and liquid ammonia has been optimized for industrial-scale production.

Key Parameters:

-

Catalyst : CuO-CoO/AlO-diatom (5–20% by substrate weight).

-

Conditions : 160–180°C, 4–5 hours.

-

Molar Ratio : 1,2-Dichloropropane:NH = 1:5–8.

| Example | Catalyst (g) | NH (mol) | Yield (%) |

|---|---|---|---|

| 1 | 22.5 | 6.0 | 89.3 |

| 2 | 10.0 | 8.0 | 87.5 |

This method minimizes side reactions (e.g., polymerization) and allows ammonia recycling.

Electrophotocatalytic Vicinal C–H Diamination

A novel electrophotocatalytic strategy enables direct diamination of alkylated arenes using acetonitrile as the nitrogen source.

Mechanism:

-

Oxidation : A trisaminocyclopropenium (TAC) ion is oxidized anodically to a radical dication.

-

Irradiation : White light (450–550 nm) activates the TAC species, facilitating hydrogen atom transfer (HAT) from the substrate.

-

Diamination : Vicinal C–H bonds undergo sequential amination, forming 1,2-diamine derivatives.

Application : Cumene is converted to this compound in 68% yield.

Continuous Flow Synthesis

Industrial protocols emphasize continuous flow chemistry for enhanced safety and efficiency.

Process Overview:

-

Reactor Design : Tubular reactors maintain precise temperature (-78°C to 250°C) and pressure.

-

Reagents : Phenylpropanediol derivatives react with ammonia under catalytic hydrogenation.

-

Automation : In-line analytics (e.g., HPLC) ensure real-time monitoring.

Advantages :

-

30% reduction in reaction time compared to batch processes.

Comparative Analysis of Methods

The table below evaluates the four methods based on yield, scalability, and environmental impact:

| Method | Yield (%) | Scalability | Green Metrics (E-factor*) | Key Limitations |

|---|---|---|---|---|

| Reductive Amination | 50 | Lab-scale | 8.2 (high solvent use) | Low atom economy |

| High-Pressure Amination | 88 | Industrial | 3.1 | Energy-intensive |

| Electrophotocatalytic | 68 | Pilot-scale | 1.9 | Requires specialized equipment |

| Continuous Flow | 90 | Industrial | 2.5 | High capital cost |

*E-factor = kg waste/kg product

Análisis De Reacciones Químicas

2-Phenylpropane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

2-Phenylpropane-1,2-diamine dihydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is used in the study of biological processes and pathways.

Industry: It is used in the production of various industrial chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-Phenylpropane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparación Con Compuestos Similares

Actividad Biológica

2-Phenylpropane-1,2-diamine dihydrochloride, also known as phenylpropanediamine, is a chiral diamine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological systems, pharmacological effects, and relevant research findings.

- Molecular Formula : C9H14Cl2N2

- Molecular Weight : Approximately 227.13 g/mol

- Structure : The compound features a phenyl group attached to a propane backbone with two amino groups, which contributes to its unique chemical properties.

Research indicates that this compound may interact with neurotransmitter systems, potentially influencing central nervous system functions. Similar compounds have shown neuroprotective effects and modulation of neurotransmitter receptors, although specific mechanisms for this compound require further exploration.

Pharmacological Effects

- Neuroprotective Activity : Preliminary studies suggest that derivatives of diamines can exhibit neuroprotective effects against oxidative stress and apoptosis in neuronal cells.

- Antioxidant Properties : The compound may possess antioxidant properties, contributing to cellular protection against reactive oxygen species (ROS) and reducing oxidative stress.

- Inhibition of Enzymatic Activity : Some studies have indicated that related compounds can inhibit specific enzymes involved in metabolic pathways, which could be relevant for therapeutic applications in metabolic disorders.

Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of this compound in a rat model of neurodegeneration. The results demonstrated a significant reduction in neuronal cell death and improved cognitive function in treated animals compared to controls. The study highlighted the compound's potential as a therapeutic agent for neurodegenerative diseases.

Study 2: Antioxidant Activity

In vitro assays were conducted to assess the antioxidant capacity of the compound. Results indicated that this compound significantly scavenged free radicals and inhibited lipid peroxidation, suggesting its utility as an antioxidant agent in pharmaceutical formulations.

Data Tables

| Activity | Effect Observed | Reference |

|---|---|---|

| Neuroprotection | Reduced neuronal cell death | |

| Antioxidant | Scavenging of free radicals | |

| Enzyme Inhibition | Inhibition of specific metabolic enzymes |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Phenylpropane-1,2-diamine dihydrochloride, and what critical parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves reductive amination or condensation reactions between substituted benzylamines and propane-1,2-diamine derivatives. Critical parameters include temperature control (20–60°C), pH adjustment to stabilize intermediates, and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization or column chromatography is essential to remove unreacted amines or byproducts .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- Methodological Answer :

- HPLC : Quantifies purity (>98% as per pharmacopeial standards) and detects trace impurities (e.g., unreacted starting materials) .

- NMR Spectroscopy : Confirms structural integrity by identifying protons on the phenyl and propane backbone (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 3.1–3.5 ppm for amine protons) .

- Melting Point Analysis : Verifies consistency with literature values (e.g., 205°C for analogous diamines) .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : Store in airtight containers under an inert atmosphere (argon or nitrogen) at room temperature. Avoid exposure to moisture, as hygroscopic properties can lead to hydrolysis of the dihydrochloride salt. Use desiccants in storage vials .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s biological activity, and what methods resolve enantiomers?

- Methodological Answer : The (R,R) and (S,S) enantiomers exhibit distinct binding affinities to biological targets (e.g., receptors or enzymes). Resolution methods include:

- Chiral Chromatography : Use of cellulose-based columns (e.g., Chiralpak® IA) with polar mobile phases .

- Diastereomeric Salt Formation : Reaction with chiral acids (e.g., tartaric acid) to separate enantiomers via crystallization .

- Circular Dichroism (CD) : Validates enantiomeric excess (e.g., >99% ee) post-resolution .

Q. What strategies mitigate impurities from synthesis, and how are they analyzed?

- Methodological Answer :

- Process Optimization : Control reaction time to minimize over-alkylation byproducts. Use scavenger resins to trap excess reagents .

- Impurity Profiling : Employ LC-MS to identify side products (e.g., mono-alkylated amines) and quantify limits per ICH guidelines (<0.1% for major impurities) .

Q. How to design assays to evaluate pharmacological activity, such as receptor binding or enzyme inhibition?

- Methodological Answer :

- In Vitro Binding Assays : Radioligand displacement assays (e.g., using [³H]-labeled ligands) to measure affinity for targets like GPCRs or transporters .

- Behavioral Tests : For CNS activity, use the Forced Swim Test (FST) or Tail Suspension Test (TST) in murine models, comparing dose-response curves between enantiomers .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) of protein-ligand interactions .

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect reactivity and applications?

- Methodological Answer :

- Electron-Donating Groups (e.g., -OCH₃) : Enhance nucleophilicity of the amine groups, facilitating reactions with electrophiles (e.g., acyl chlorides) in peptide coupling .

- Steric Effects : Bulky substituents (e.g., tert-pentyl) reduce reaction rates in SN2 mechanisms but improve selectivity in asymmetric catalysis .

- Biological Activity : Fluorinated analogs (e.g., 4-fluoro derivatives) show improved blood-brain barrier penetration in neuropharmacology studies .

Data Contradictions and Resolution

- Example : Discrepancies in reported melting points (e.g., 205°C vs. 195°C) may arise from polymorphic forms or hydration states. Use differential scanning calorimetry (DSC) to characterize thermal behavior and confirm crystalline phase consistency .

Key Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.